Lipophilicity Balance: 2-(4-Fluorophenyl) Occupies the Lead-Like Sweet Spot Between Unsubstituted Phenyl and 4-Trifluoromethoxy Congeners
The XLogP3 value of 2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is 0.9, compared to 0.8 for the 2-phenyl analog and 2.0 for the 2-(4-trifluoromethoxy)phenyl analog, as computed by PubChem's XLogP3 algorithm [1] [2]. This represents a +0.1 log unit increase over the unsubstituted phenyl and a −1.1 log unit deficit versus the 4-OCF₃ variant. In the context of lead-like criteria (XLogP ≤ 3–4), the 4-fluorophenyl compound resides in an optimal range that balances passive membrane permeability with aqueous solubility, whereas the 4-OCF₃ analog approaches lipophilicity levels associated with increased risk of off-target binding, phospholipidosis, and poor metabolic clearance [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-Phenyl analog: XLogP3 = 0.8; 2-(4-Trifluoromethoxy)phenyl analog: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 2-phenyl; ΔXLogP3 = −1.1 vs. 2-(4-OCF₃)phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
For medicinal chemistry teams optimizing lead-like properties, the 0.9 XLogP3 value places the 4-fluorophenyl derivative closer to the center of desirable oral drug space than either the less lipophilic phenyl or the excessively lipophilic 4-OCF₃ analog, reducing the need for property-modulating structural changes downstream.
- [1] PubChem Compound Summary, CID 86276794. Computed Properties section: XLogP3 = 0.9 for 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one. NCBI (2026). View Source
- [2] PubChem Compound Summary, CID 21102147 (2-phenyl analog, XLogP3 = 0.8) and CID 70828772 (2-(4-trifluoromethoxy)phenyl analog, XLogP3 = 2.0). NCBI (2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. (2001). Class-level evidence linking logP to oral drug-likeness. View Source
